![molecular formula C20H25NO9S B14951036 [4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate](/img/structure/B14951036.png)
[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features multiple acetyloxy groups and a pyridin-2-ylsulfanyl moiety, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxan-3-yl core, followed by the introduction of acetyloxy groups and the pyridin-2-ylsulfanyl moiety. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the acetylation and sulfanylation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound’s unique structure enables it to interact with biological molecules, potentially serving as a probe or inhibitor in biochemical studies. Its pyridin-2-ylsulfanyl moiety can bind to metal ions, making it useful in studying metalloproteins and enzymes.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions allows for the design of drug candidates with specific biological activities.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with tailored properties.
Mécanisme D'action
The mechanism of action of [4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate involves its interaction with specific molecular targets. The compound’s acetyloxy groups can undergo hydrolysis to release acetic acid, while the pyridin-2-ylsulfanyl moiety can bind to metal ions or participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl acetate: This compound is unique due to its combination of acetyloxy and pyridin-2-ylsulfanyl groups.
[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl butyrate: Similar structure but with a butyrate group instead of acetate.
[4,5-Bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(pyridin-2-ylsulfanyl)oxan-3-YL]methyl propionate: Similar structure but with a propionate group instead of acetate.
Propriétés
Formule moléculaire |
C20H25NO9S |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
[4,5-diacetyloxy-2-(acetyloxymethyl)-6-pyridin-2-ylsulfanyloxan-3-yl]methyl acetate |
InChI |
InChI=1S/C20H25NO9S/c1-11(22)26-9-15-16(10-27-12(2)23)30-20(31-17-7-5-6-8-21-17)19(29-14(4)25)18(15)28-13(3)24/h5-8,15-16,18-20H,9-10H2,1-4H3 |
Clé InChI |
YNJGUOWSHMZCGU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1C(OC(C(C1OC(=O)C)OC(=O)C)SC2=CC=CC=N2)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B14950960.png)
![6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline](/img/structure/B14950974.png)
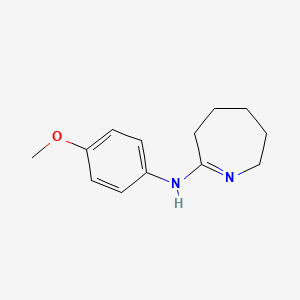
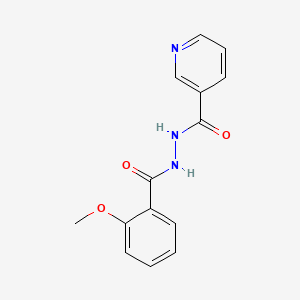
![N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide](/img/structure/B14950985.png)
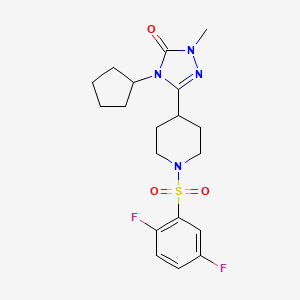
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950996.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}furan-2-carboxamide](/img/structure/B14951004.png)
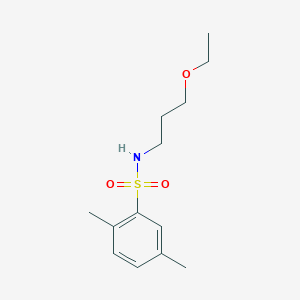
![ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate](/img/structure/B14951022.png)
![N-Phenyl-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B14951024.png)
![(2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B14951030.png)
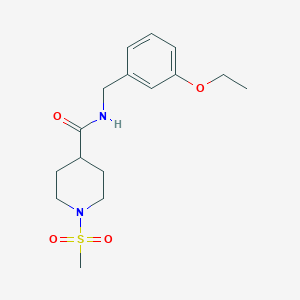
![N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-1-(3-methylphenyl)methanesulfonamide](/img/structure/B14951045.png)
